molecular formula C19H15ClN4O3S2 B2595914 N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895102-13-3

N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2595914
CAS No.: 895102-13-3
M. Wt: 446.92
InChI Key: HARBXJHVCQWLOK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the chlorophenyl and thioacetamide groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a drug candidate.

Industry

In industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic thioacetamides and chlorophenyl derivatives. Examples include:

  • N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
  • N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)propionamide

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S2/c1-24-15-8-3-2-7-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARBXJHVCQWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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